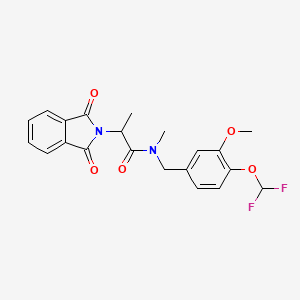

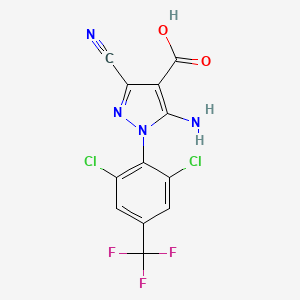

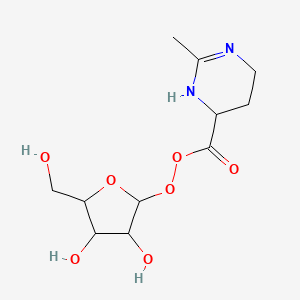

![molecular formula C60H95N23O21S2 B14079153 [(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14079153.png)

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bleomycin B4, also known as Phleomycin F, is a glycopeptide antibiotic with notable antitumor properties. It is part of the bleomycin family, which was first isolated from the fermentation broth of Streptomyces verticillus by Umezawa et al. in 1966 . Bleomycin B4 is utilized primarily in cancer research due to its ability to inhibit DNA synthesis, making it a potent chemotherapeutic agent .

準備方法

Synthetic Routes and Reaction Conditions

Bleomycin B4 is typically produced through the fermentation of Streptomyces verticillus. The biosynthesis involves complex regulatory mechanisms, including the global metabolic regulation of N-acetylglucosamine . The fermentation process can be optimized by genetic engineering of specific precursor synthesis pathways, such as the co-expression of blmT, manA, and manB genes .

Industrial Production Methods

Industrial production of bleomycin B4 involves large-scale fermentation processes. The yields can be significantly increased by manipulating the metabolic pathways and optimizing the fermentation conditions. For instance, the addition of specific precursors like GDP-mannose and the regulation of key enzymes such as phosphomannose isomerase and phosphomannomutase have been shown to enhance production .

化学反応の分析

Types of Reactions

Bleomycin B4 undergoes several types of chemical reactions, including:

Substitution: Bleomycin B4 can participate in substitution reactions, particularly in the presence of specific cofactors like transition metals.

Common Reagents and Conditions

Common reagents used in the reactions involving bleomycin B4 include:

Iron ions: Essential for the formation of metallobleomycin complexes.

Oxygen: Reacts with the metallobleomycin complexes to produce reactive oxygen species.

One-electron reductants: Facilitate the formation of activated bleomycin species.

Major Products Formed

The major products formed from the reactions of bleomycin B4 include:

Superoxide and hydroxide free radicals: These reactive oxygen species cause DNA strand breaks.

DNA adducts: Result from the interaction of bleomycin B4 with DNA, leading to inhibition of DNA synthesis.

科学的研究の応用

Bleomycin B4 has a wide range of scientific research applications, including:

作用機序

The primary mechanism of action of bleomycin B4 involves the inhibition of DNA synthesis. Bleomycin B4 binds to guanosine-cytosine-rich regions of DNA, forming metallobleomycin complexes that generate reactive oxygen species. These species cause single- and double-strand breaks in DNA, leading to cell death . The molecular targets include DNA itself and various proteins involved in DNA repair pathways .

類似化合物との比較

Bleomycin B4 is part of the bleomycin family, which includes other compounds such as bleomycin A2 and bleomycin B2 . Compared to its counterparts, bleomycin B4 has unique structural features that contribute to its specific binding affinity and reactivity with DNA . Other similar compounds include:

Bleomycin A2: Another glycopeptide antibiotic with similar antitumor properties.

Bleomycin B2: Shares structural similarities with bleomycin B4 but differs in its sugar moiety composition.

Bleomycin B4’s unique ability to form stable metallobleomycin complexes and generate reactive oxygen species makes it a valuable tool in both research and clinical settings .

特性

分子式 |

C60H95N23O21S2 |

|---|---|

分子量 |

1538.7 g/mol |

IUPAC名 |

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |

InChI |

InChI=1S/C60H95N23O21S2/c1-23-36(79-49(82-47(23)63)28(15-34(62)87)74-16-27(61)48(64)93)53(97)81-38(44(29-17-70-22-75-29)102-57-46(42(91)40(89)32(18-84)101-57)103-56-43(92)45(104-60(69)99)41(90)33(19-85)100-56)54(98)76-25(3)39(88)24(2)50(94)80-37(26(4)86)52(96)72-12-9-35-77-31(21-105-35)55-78-30(20-106-55)51(95)71-10-5-7-13-83(59(67)68)14-8-6-11-73-58(65)66/h17,20-22,24-28,32-33,37-46,56-57,74,84-86,88-92H,5-16,18-19,61H2,1-4H3,(H2,62,87)(H2,64,93)(H3,67,68)(H2,69,99)(H,70,75)(H,71,95)(H,72,96)(H,76,98)(H,80,94)(H,81,97)(H2,63,79,82)(H4,65,66,73)/t24-,25+,26?,27+,28-,32-,33+,37-,38-,39-,40+,41+,42-,43-,44-,45-,46-,56+,57-/m0/s1 |

InChIキー |

XRKOAIXTCFOKJS-PKOMGJGZSA-N |

異性体SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H](C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN(CCCCN=C(N)N)C(=N)N)O |

正規SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN(CCCCN=C(N)N)C(=N)N)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

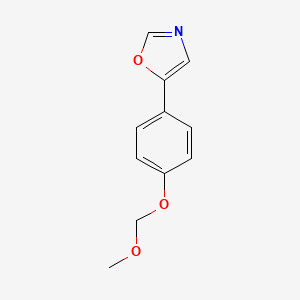

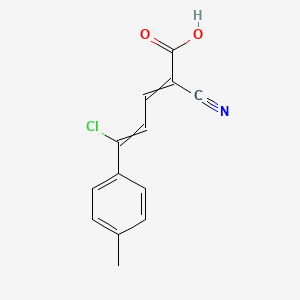

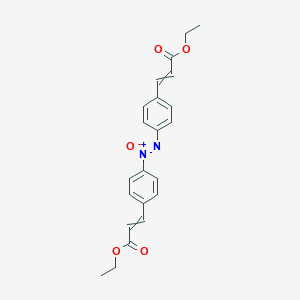

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079088.png)

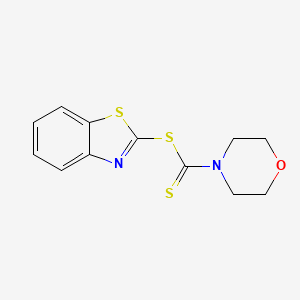

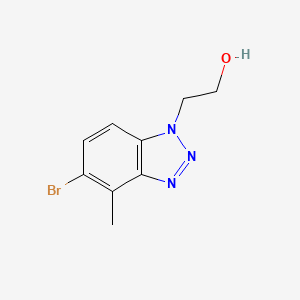

![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)

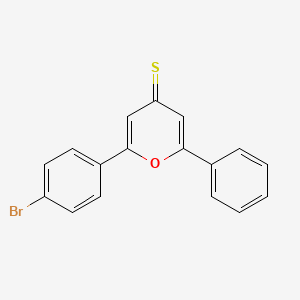

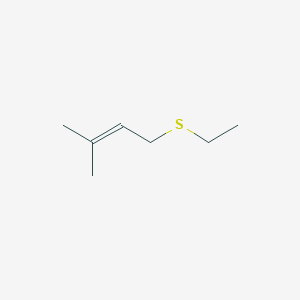

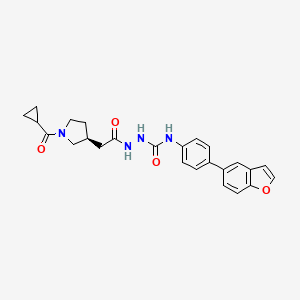

![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)